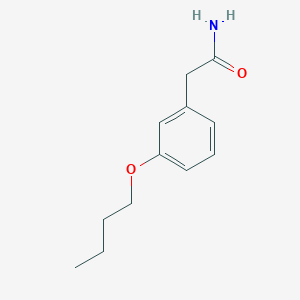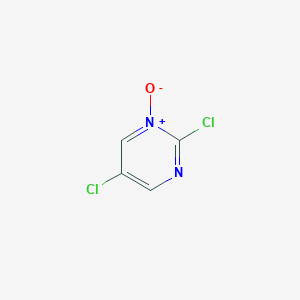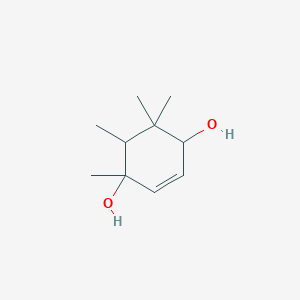
1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol is an organic compound with a unique structure characterized by a cyclohexene ring substituted with four methyl groups and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol can be synthesized through several methods. One common approach involves the oxidation of α-pyronene using perbenzoic acid in ether, which yields r-3,4-epoxy-1,5,5,6-tetramethylcyclohexene as a major product. This intermediate can then be further processed to obtain the desired diol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation reactions using suitable oxidizing agents and solvents. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxidation products.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Perbenzoic acid, meta-chloroperoxybenzoic acid (MCPBA), and osmium tetroxide are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Solvents: Ether, chloroform, and acetone are frequently used as solvents in these reactions.
Major Products
Epoxides: Formed through oxidation reactions.
Alcohols: Produced via reduction reactions.
Ethers and Esters: Result from substitution reactions involving the hydroxyl groups.
Aplicaciones Científicas De Investigación
1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products depending on the conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,4-diol: A simpler diol with a cyclohexane ring and two hydroxyl groups.
1,2-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups.
Cyclohexene: A cyclohexane ring with a double bond.
Uniqueness
1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol is unique due to its combination of four methyl groups and two hydroxyl groups on a cyclohexene ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
89503-56-0 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1,5,5,6-tetramethylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c1-7-9(2,3)8(11)5-6-10(7,4)12/h5-8,11-12H,1-4H3 |
Clave InChI |
WSDWNKUMIANMFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C=CC1(C)O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


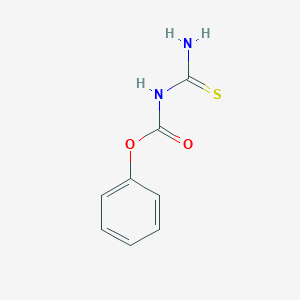
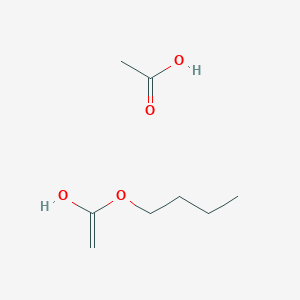
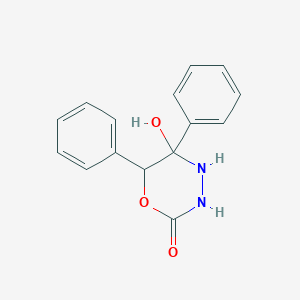
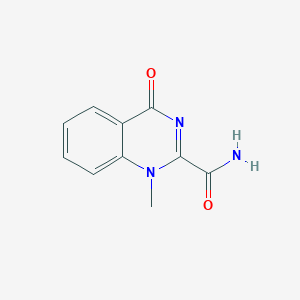


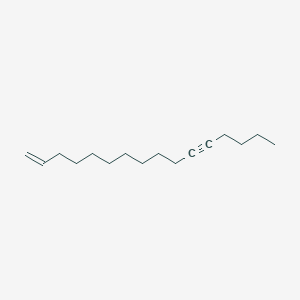
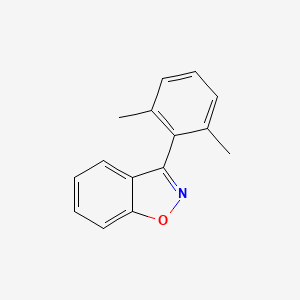
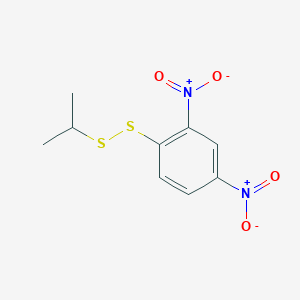
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
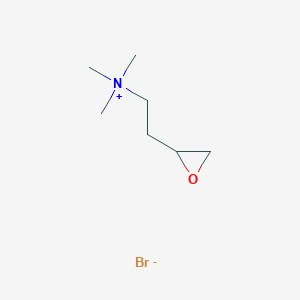
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
